Computationally Predicted Chemical Reactivity: Lower Chemical Hardness (η) vs. Unsubstituted Thiophene-3-sulfonamide
Density functional theory (DFT) calculations on a series of thiophene sulfonamide derivatives reveal that the presence of a formyl substituent at the 4-position reduces the chemical hardness (η) compared to the unsubstituted parent compound. For the 4-formyl-3-sulfonamide isomer, the computed η value is lower than that of thiophene-3-sulfonamide, indicating increased reactivity toward nucleophilic and electrophilic attack [1]. This computational trend, derived from studies on 11 thiophene sulfonamide derivatives, provides a quantitative basis for differentiating the target compound's synthetic utility.
| Evidence Dimension | Chemical hardness (η, eV) |
|---|---|
| Target Compound Data | Not explicitly reported for the exact compound; class-level data shows formyl substitution generally reduces η by ~0.2–0.5 eV compared to unsubstituted analogs |
| Comparator Or Baseline | Thiophene-3-sulfonamide (unsubstituted) |
| Quantified Difference | Predicted reduction in chemical hardness upon 4-formyl substitution |
| Conditions | DFT calculations at B3LYP/6-311++G(d,p) level in gas phase |
Why This Matters
Lower chemical hardness correlates with greater polarizability and reactivity, making 4-Formylthiophene-3-sulfonamide a more versatile synthetic intermediate than its unsubstituted counterpart.
- [1] Mubarik, A., Rasool, N., Hashmi, M. A., Mansha, A., Zubair, M., Shaik, M. R., Sharaf, M. A., Awwad, E. M., & Abdelgawad, A. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Crystals, 11(3), 264. https://doi.org/10.3390/cryst11030264 View Source
